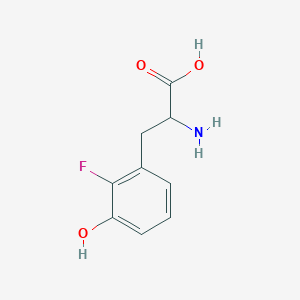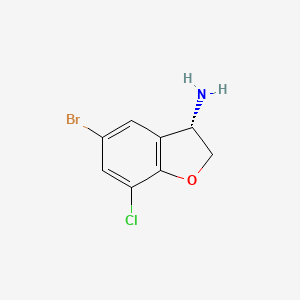
Methyl3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multicomponent reactions. One common method includes the use of a catalytic multicomponent protocol, where various reactants are combined in the presence of a catalyst to form the desired product . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as column chromatography are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various chemical products
Wirkmechanismus
The mechanism of action of Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Methyl 1-(4-chlorophenyl)-2-hydroxy-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate
Uniqueness
Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and chloro groups, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H6ClNO4 |
|---|---|
Molekulargewicht |
203.58 g/mol |
IUPAC-Name |
methyl 3-chloro-5-hydroxy-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO4/c1-13-7(12)5-3(8)2-4(10)6(11)9-5/h2,10H,1H3,(H,9,11) |
InChI-Schlüssel |
JUUYVTOJFIGJLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C(=O)N1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)


![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)





